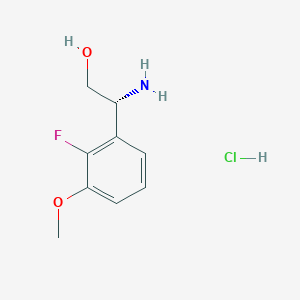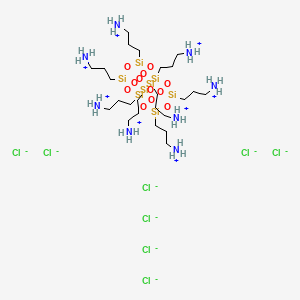
Azido-PEG3-carboxytetramethylrhodamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-carboxytetramethylrhodamine is a water-soluble azide functionalized dye. It is commonly used in fluorescence spectroscopy to detect or label alkyne- or cyclooctyne-containing molecules or biomolecules. The compound features a polyethylene glycol (PEG) spacer that minimizes interaction between the dye and the biomolecule, enhancing its utility in various biological applications .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG3-carboxytetramethylrhodamine is synthesized through a series of chemical reactions involving the introduction of azide groups and the attachment of the PEG spacer to the tetramethylrhodamine core. The synthesis typically involves:
Azidation: Introduction of azide groups to the PEG chain.
Conjugation: Attachment of the azido-PEG to the carboxytetramethylrhodamine core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Azido-PEG3-carboxytetramethylrhodamine primarily undergoes:
Click Chemistry Reactions: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted under specific conditions to form other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Employed in substitution reactions to convert azide groups to amines.
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Amino Derivatives: Resulting from the reduction of azide groups.
科学的研究の応用
Azido-PEG3-carboxytetramethylrhodamine is widely used in scientific research due to its fluorescent properties and biocompatibility. Applications include:
Bioconjugation: Labeling biomolecules for imaging and tracking in biological systems.
Fluorescence Microscopy: Used as a fluorescent probe in confocal laser scanning microscopy.
Drug Delivery: Conjugated to drug molecules for targeted delivery and tracking.
Molecular Biology: Employed in studying protein-protein interactions and cellular processes.
作用機序
Azido-PEG3-carboxytetramethylrhodamine exerts its effects through fluorescence emission. The azide group allows for specific conjugation to target molecules via click chemistry, enabling precise labeling. The PEG spacer reduces steric hindrance, ensuring minimal interference with the target molecule’s function. The tetramethylrhodamine core absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured .
類似化合物との比較
Similar Compounds
Azido-PEG4-carboxytetramethylrhodamine: Similar structure but with a longer PEG spacer.
Azido-PEG3-carboxyrhodamine 110: Different fluorescent core with similar PEG spacer.
Uniqueness
Azido-PEG3-carboxytetramethylrhodamine is unique due to its optimal balance of hydrophilicity and fluorescence properties. The PEG3 spacer provides sufficient flexibility and reduces steric hindrance, making it highly effective for bioconjugation and imaging applications .
特性
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)28-19-22(5-8-25(28)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBTFAIQXZHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)












